molecular formula C13H27NS2 B12652032 Dodecyl carbamodithioate CAS No. 77375-20-3

Dodecyl carbamodithioate

Cat. No.: B12652032
CAS No.: 77375-20-3
M. Wt: 261.5 g/mol
InChI Key: OFFDBKDOQPHOJJ-UHFFFAOYSA-N
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Description

Dodecyl carbamodithioate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. This compound, in particular, is known for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl carbamodithioate can be synthesized through the reaction of dodecylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

C12H25NH2+CS2+NaOHC12H25NCS2Na+H2O\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{25}\text{NCS}_2\text{Na} + \text{H}_2\text{O} C12​H25​NH2​+CS2​+NaOH→C12​H25​NCS2​Na+H2​O

This reaction yields the sodium salt of this compound, which can be further purified and converted to its desired form .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization processes to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Dodecyl carbamodithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Substitution: Typical nucleophiles include alkyl halides and acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of dodecyl carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability allows it to inhibit metal-dependent enzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction. In RAFT polymerization, this compound acts as a chain transfer agent, mediating the growth of polymer chains and allowing for precise control over polymer molecular weight and architecture .

Comparison with Similar Compounds

  • Cyanomethyl methyl(phenyl) carbamodithioate
  • 2-Cyano-2-propyl dodecyl trithiocarbonate
  • 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid

Comparison: Dodecyl carbamodithioate is unique in its ability to form highly stable complexes with transition metals, making it particularly effective in applications requiring strong metal chelation. Compared to other dithiocarbamates, it offers superior performance in RAFT polymerization due to its long alkyl chain, which provides better solubility and compatibility with various monomers .

Properties

CAS No.

77375-20-3

Molecular Formula

C13H27NS2

Molecular Weight

261.5 g/mol

IUPAC Name

dodecyl carbamodithioate

InChI

InChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15)

InChI Key

OFFDBKDOQPHOJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=S)N

Origin of Product

United States

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